molecular formula C15H16N2O3S B10802293 N-(4-methoxyphenyl)-2-(1-thiophen-2-ylethylideneamino)oxyacetamide

N-(4-methoxyphenyl)-2-(1-thiophen-2-ylethylideneamino)oxyacetamide

Cat. No.: B10802293
M. Wt: 304.4 g/mol
InChI Key: HUXVJOMLGAZMII-UHFFFAOYSA-N
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Description

WAY-359886, also known as trans-4-[[6-(ethylamino)-2-[[1-(phenylmethyl)-1H-indol-5-yl]amino]-4-pyrimidinyl]amino]-cyclohexanol, is a cell-permeable triaminopyrimidine compound. It is primarily recognized for its role as a reversible and ATP-competitive inhibitor of cyclin-dependent kinases 4 and 6 (Cdk4 and Cdk6). These kinases are crucial for cell cycle regulation, making WAY-359886 a significant compound in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with temperatures carefully controlled to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for WAY-359886 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

WAY-359886 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving WAY-359886 include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Catalysts: Such as palladium on carbon (Pd/C) or platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

WAY-359886 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

WAY-359886 exerts its effects by reversibly inhibiting the activity of Cdk4 and Cdk6. These kinases are involved in the phosphorylation of the retinoblastoma protein (pRb), which is a crucial step in the progression of the cell cycle from the G1 phase to the S phase. By inhibiting Cdk4 and Cdk6, WAY-359886 prevents the phosphorylation of pRb, leading to cell cycle arrest in the G1 phase and subsequent apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

WAY-359886 is unique due to its specific chemical structure, which provides it with distinct pharmacokinetic and pharmacodynamic properties. Its reversible and ATP-competitive inhibition of Cdk4 and Cdk6, along with its ability to induce cell cycle arrest and apoptosis, makes it a valuable compound in cancer research and therapy .

Properties

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(1-thiophen-2-ylethylideneamino)oxyacetamide

InChI

InChI=1S/C15H16N2O3S/c1-11(14-4-3-9-21-14)17-20-10-15(18)16-12-5-7-13(19-2)8-6-12/h3-9H,10H2,1-2H3,(H,16,18)

InChI Key

HUXVJOMLGAZMII-UHFFFAOYSA-N

Canonical SMILES

CC(=NOCC(=O)NC1=CC=C(C=C1)OC)C2=CC=CS2

Origin of Product

United States

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